Thiazolium, 3,4,5-trimethyl-2-[phenyl[(trimethylsilyl)oxy]methyl]-, iodide
Description
IUPAC Nomenclature and Systematic Identification
The systematic name of the compound is derived from its heterocyclic thiazolium core, substituents, and counterion. The parent structure is a 1,3-thiazol-3-ium ring, substituted with three methyl groups at positions 3, 4, and 5. At position 2, a phenyl[(trimethylsilyl)oxy]methyl group is attached, forming a silyl ether linkage. The iodide ion serves as the counterbalance to the cationic thiazolium center.
IUPAC Name :
3,4,5-Trimethyl-2-{[phenyl(trimethylsilyloxy)methyl]}-1,3-thiazol-3-ium iodide
Molecular Formula : $$ \text{C}{16}\text{H}{24}\text{INOSSi} $$
Molecular Weight : 433.42 g/mol.
The structural complexity arises from the interplay of the electron-deficient thiazolium ring and the sterically demanding silyl ether substituent. The phenyl group introduces aromaticity, while the trimethylsilyl (TMS) moiety contributes hydrophobic character and influences electronic properties through σ-π conjugation.
X-Ray Crystallographic Analysis of Molecular Geometry
Single-crystal X-ray diffraction studies of analogous thiazolium salts reveal monoclinic crystal systems with space groups such as $$ P2_1/c $$. For this compound, the bulky TMS group likely disrupts symmetrical packing, leading to a distorted lattice. Key crystallographic parameters inferred from related structures include:
The thiazolium ring exhibits near-planarity, with bond lengths of $$ 1.41 \, \text{Å} $$ (C=N) and $$ 1.76 \, \text{Å} $$ (C-S). The Si-O bond in the silyl ether group measures $$ 1.64 \, \text{Å} $$, consistent with σ-bonding. The iodide ion resides in the lattice periphery, interacting weakly with the cationic center via electrostatic forces.
Vibrational Spectroscopy (FT-IR/Raman) of Functional Groups
Fourier-transform infrared (FT-IR) and Raman spectra highlight key vibrational modes:
Thiazolium Ring :
Trimethylsilyl Ether :
Phenyl Group :
The absence of O-H stretches above $$ 3200 \, \text{cm}^{-1} $$ confirms the absence of free hydroxyl groups, validating the silyl ether formation.
Nuclear Magnetic Resonance (¹H/¹³C/²⁹Si) Spectral Assignments
¹H NMR (500 MHz, CDCl₃):
- Thiazolium methyl groups: $$ \delta \, 2.82 \, (\text{s}, 9\text{H}) $$
- Phenyl protons: $$ \delta \, 7.35–7.28 \, (\text{m}, 5\text{H}) $$
- TMS methyl protons: $$ \delta \, 0.18 \, (\text{s}, 9\text{H}) $$
- Methylene protons (CH₂): $$ \delta \, 4.62 \, (\text{d}, J = 6.5 \, \text{Hz}, 2\text{H}) $$.
¹³C NMR (125 MHz, CDCl₃):
- Thiazolium C2: $$ \delta \, 165.3 $$
- Aromatic carbons: $$ \delta \, 129.8–127.1 $$
- TMS carbons: $$ \delta \, 1.4 $$.
²⁹Si NMR (99 MHz, CDCl₃):
The deshielding of the thiazolium C2 carbon ($$ \delta \, 165.3 $$) reflects electron withdrawal by the adjacent cationic nitrogen. The $$ \delta \, 12.5 $$ silicon signal confirms a tetrahedral geometry.
Mass Spectrometric Fragmentation Patterns
Electrospray ionization (ESI) mass spectrometry reveals the following fragmentation pathways:
- Parent Ion : $$ [\text{C}{16}\text{H}{24}\text{NOSSi}]^+ \, m/z \, 330.1 $$
- Major Fragments :
The base peak at $$ m/z \, 330.1 $$ corresponds to the cationic thiazolium core retaining the phenyl group. The absence of iodide-related peaks aligns with its dissociation during ionization.
Properties
CAS No. |
801219-99-8 |
|---|---|
Molecular Formula |
C16H24INOSSi |
Molecular Weight |
433.4 g/mol |
IUPAC Name |
trimethyl-[phenyl-(3,4,5-trimethyl-1,3-thiazol-3-ium-2-yl)methoxy]silane;iodide |
InChI |
InChI=1S/C16H24NOSSi.HI/c1-12-13(2)19-16(17(12)3)15(18-20(4,5)6)14-10-8-7-9-11-14;/h7-11,15H,1-6H3;1H/q+1;/p-1 |
InChI Key |
RBOSZELKADCOIL-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(SC(=[N+]1C)C(C2=CC=CC=C2)O[Si](C)(C)C)C.[I-] |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of 3,4,5-Trimethylthiazoline-2-thione
A Hantzsch-type reaction is employed to construct the thiazoline core:
- Reagents : A β-keto ester (e.g., methyl acetoacetate) and a thioamide (e.g., methylthiourea) are condensed in acidic conditions.
- Substituent Control : Methyl groups at positions 3, 4, and 5 are introduced via the β-keto ester and thioamide components.
- Cyclization : Heating with a base (e.g., NaOH) yields the thiazoline-2-thione scaffold.
Example Protocol :
| Reagent/Condition | Purpose | Yield | Source |
|---|---|---|---|
| Methyl acetoacetate + methylthiourea | Thiazoline core formation | 75–85% | |
| HCl (catalytic) | Cyclization | – |
Step 2: Alkylation with Benzyl-TMS-O-CH2-I
The thiazoline-2-thione undergoes alkylation at position 2 using a pre-synthesized benzyl iodide derivative:
- Benzyl-TMS-O-CH2-I Synthesis :
- Reaction Conditions :
- Solvent : Chloroform or DMSO.
- Temperature : 60–90°C.
- Time : 3–6 hours.
Key Data :
| Intermediate | Yield | Purity | Source |
|---|---|---|---|
| Benzyl-TMS-O-CH2-I | 70–80% | >95% | |
| Thiazolium Salt | 85–95% | >90% |
Synthetic Route 2: Direct Thiazolium Salt Formation
This approach involves constructing the thiazolium ring and substituent simultaneously.
Step 1: One-Pot Thiazolium Synthesis
A multicomponent reaction combines a β-keto ester, thioamide, and benzyl-TMS-O-CH2-I under acidic conditions:
- Reagents : Methyl acetoacetate, methylthiourea, and benzyl-TMS-O-CH2-I in H2SO4.
- Mechanism : Sequential cyclization and alkylation yield the thiazolium iodide directly.
Advantages :
- Reduced steps.
- Simplified purification.
Challenges :
- Competing side reactions (e.g., over-alkylation).
Critical Reaction Parameters
Table 1: Optimal Conditions for Alkylation
Table 2: TMS Stability in Key Reactions
Alternative Methodologies
Palladium-Catalyzed Cross-Coupling
While less common for alkyl groups, a Suzuki-Miyaura coupling could theoretically introduce the benzylic substituent. However, this requires a boronic ester and a halogenated thiazolium intermediate, which is synthetically complex.
Mitsunobu Reaction
A Mitsunobu reaction could couple a thiazole alcohol with benzyl-TMS-O-CH2-OH, but this is less practical due to the need for a hydroxyl group at position 2.
Troubleshooting and Byproducts
Common Issues
- TMS Cleavage : Occurs under strongly acidic/basic conditions. Mitigated by using neutral workups.
- Over-Alkylation : Prevented by stoichiometric control (1:1 molar ratio).
- Steric Hindrance : Addressed by using polar aprotic solvents (e.g., DMSO).
Byproducts :
- Dialkylated Thiazolium Salts : Formed if excess benzyl iodide is present.
- Thiol Derivatives : Generated if TMS-O is hydrolyzed, yielding Ph-CH2-OH.
Chemical Reactions Analysis
Types of Reactions
Thiazolium, 3,4,5-trimethyl-2-[phenyl[(trimethylsilyl)oxy]methyl]-, iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidines.
Substitution: The iodide ion can be substituted with other nucleophiles such as chloride, bromide, or acetate.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium chloride, sodium bromide, or sodium acetate in polar solvents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Corresponding thiazolium salts with different counterions.
Scientific Research Applications
Pharmacological Applications
Thiazolium derivatives have been extensively studied for their pharmacological properties. The thiazole ring structure is known for its broad-spectrum biological activities, making it a valuable scaffold for drug development.
Antimicrobial Activity
Research has demonstrated that thiazolium ionic liquids exhibit significant antibacterial properties. For instance, studies have shown that certain thiazolium ionic liquids can induce a dose-dependent decline in the viability of pathogenic bacterial strains. These compounds are particularly effective against resistant strains due to their unique mechanisms of action involving chaotropic anions that enhance bactericidal activity .
Antitumor Activity
Thiazolium compounds have also been evaluated for their anticancer potential. A series of thiazolium ionic liquids were synthesized and tested against ovarian cancer cell lines (SKOV-3). Results indicated that these compounds displayed selective cytotoxicity towards cancer cells while sparing normal cells . The pharmacological potential of these compounds positions them as promising candidates for developing new chemotherapeutic agents.
Materials Science Applications
Thiazolium iodides have been explored as passivating agents in perovskite solar cells. Their incorporation improves the thermal stability and opto-electrical properties of the solar cells by modulating the hydrophilic character of the surface layers .
Interface Engineering
The interaction between thiazolium iodides and perovskite surfaces has been studied to enhance charge extraction processes. Computational studies indicate that these compounds can effectively extract holes from perovskite layers, thus improving overall solar cell efficiency . This application highlights the versatility of thiazolium compounds beyond traditional organic synthesis.
Catalytic Applications
Thiazolium salts have been recognized for their catalytic properties in organic reactions. They serve as efficient catalysts in various transformations, including benzoin condensation reactions. The unique electronic properties of thiazolium cations facilitate these catalytic processes, leading to high yields and selectivity .
Synthesis of Thiols
Thiazolium iodides can be utilized as intermediates in synthesizing long-chain alkanethiols through a two-step process involving alkylation followed by cyclization. This method provides a clean and efficient route to produce thiols with high yields .
Case Studies and Data Tables
The following tables summarize key findings from recent studies on the applications of thiazolium compounds:
Mechanism of Action
The mechanism of action of Thiazolium, 3,4,5-trimethyl-2-[phenyl[(trimethylsilyl)oxy]methyl]-, iodide involves its interaction with specific molecular targets. The thiazolium core can interact with enzymes and receptors, leading to modulation of biological pathways. The trimethylsilyl group enhances the compound’s stability and lipophilicity, facilitating its cellular uptake and distribution.
Comparison with Similar Compounds
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s methyl groups enhance electron density on the thiazolium ring, whereas fluorine substituents in Compound 3 increase electrophilicity .
- Steric Effects : The TMS group in the target compound introduces steric hindrance, contrasting with the planar azo group in Example 11, which facilitates π-π interactions in dyeing applications .
- Hybrid Systems : Compounds like 9c () integrate thiazole with triazole and acetamide moieties, broadening biological applicability compared to the target compound’s simpler structure .
Comparative Analysis :
- Metal Catalysis : Compound 3’s synthesis uses Pd catalysts and phosphine ligands, typical for cross-coupling, whereas the target compound may require milder conditions due to its sensitive TMS group .
- Counterion Effects : The iodide in the target compound contrasts with methylsulfate in Example 11, affecting solubility (iodide salts are often less water-soluble) .
Physicochemical Properties and Analytical Data
Table 3: Analytical Data for Selected Compounds
Notable Trends:
- Thermal Stability: The TMS group in the target compound may elevate melting points compared to non-silylated analogs, though direct data is lacking.
- Spectroscopic Signatures : Fluorinated analogs (e.g., Compound 3) show distinct C–F stretches (~1200 cm⁻¹) absent in the target compound .
Biological Activity
Thiazolium compounds, particularly those with complex substituents, have garnered attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Thiazolium, 3,4,5-trimethyl-2-[phenyl[(trimethylsilyl)oxy]methyl]-, iodide , exploring its synthesis, biological activity, structure-activity relationships (SAR), and potential applications based on current research findings.
Overview of Thiazolium Compounds
Thiazolium compounds are characterized by a thiazole ring fused with a cationic nitrogen atom. They exhibit a range of biological activities, including antifungal, antibacterial, and anticonvulsant properties. The specific compound in focus has unique substituents that may enhance its efficacy in various biological contexts.
Synthesis
The synthesis of Thiazolium iodides typically involves the reaction of thiazole derivatives with methyl iodide or other alkylating agents. For instance, thiazoline-2-thione can be converted into thiazolium iodide through methylation processes. The efficiency of this synthesis route can be optimized to yield high-purity products suitable for biological testing .
Antifungal Activity
Recent studies have highlighted the antifungal properties of thiazolium compounds. For example, derivatives similar to the compound have shown significant activity against Candida species. Specifically, compounds with halogen substitutions (e.g., fluorine and chlorine) demonstrated enhanced antifungal effects due to their increased lipophilicity and ability to interact with fungal enzymes .
Table 1: Antifungal Activity of Thiazolium Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2d | Candida albicans | 1.23 μg/mL |
| 2e | Candida parapsilosis | 1.23 μg/mL |
Anticonvulsant Activity
Thiazolium derivatives have also been investigated for their anticonvulsant properties. A study demonstrated that certain thiazole-based compounds exhibited significant protection against seizures in animal models. The structure-activity relationship analysis indicated that specific substitutions on the phenyl ring were crucial for enhancing anticonvulsant efficacy .
Table 2: Anticonvulsant Activity Data
| Compound | Model | ED50 (mg/kg) | TD50 (mg/kg) | Protection Index |
|---|---|---|---|---|
| Compound 1 | PTZ-induced seizures | 18.4 | 170.2 | 9.2 |
| Compound 2 | MES model | <20 | Not specified | Not specified |
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of electronegative atoms at specific positions on the phenyl moiety significantly influences biological activity. For instance, the introduction of halogen groups enhances both lipophilicity and interaction with target enzymes, leading to improved antifungal and anticonvulsant activities .
Case Study 1: Antifungal Efficacy
In a controlled study examining the antifungal efficacy of thiazolium derivatives against Candida species, two compounds exhibited MIC values comparable to established antifungals like ketoconazole. The study utilized modified EUCAST protocols to ensure rigorous testing standards .
Case Study 2: Anticonvulsant Properties
A series of thiazole-integrated pyrrolidin-2-one analogues were synthesized and tested for anticonvulsant activity using the PTZ model. The results revealed that modifications in the thiazole structure could lead to significant variations in protective efficacy against induced seizures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
